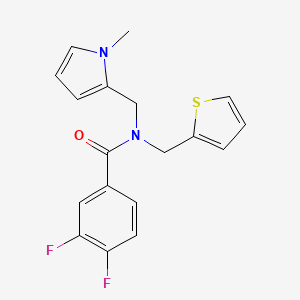![molecular formula C21H19FN2O2 B2741802 4-[8-(3-氟苯基)-1,7-萘啶-6-基]环己烷-1-甲酸 CAS No. 524734-30-3](/img/structure/B2741802.png)
4-[8-(3-氟苯基)-1,7-萘啶-6-基]环己烷-1-甲酸
描述
This compound is an optimized PDE4 inhibitor, specifically designed for the treatment of Chronic Obstructive Pulmonary Disease (COPD) . It has been developed with a focus on solubility and pharmacokinetics . The compound’s molecular formula is C21H19FN2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a naphthyridin ring attached to a fluorophenyl group and a cyclohexanecarboxylic acid group . The compound has a molecular weight of 350.386 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 552.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It has a molar refractivity of 96.8±0.3 cm3, and a molar volume of 272.9±3.0 cm3 . The compound is predicted to have a water solubility of 0.7044 mg/L at 25°C .科学研究应用
尽管没有发现所讨论的化合物,但值得注意的是,研究中是如何处理类似化合物的:
环境暴露和生物标记
对类似化合物(如增塑剂二异壬基环己烷-1,2-二羧酸酯 (DINCH))的研究重点关注它们在环境中的存在和潜在的人体暴露。例如,席尔瓦等人(2013 年)讨论了美国成年人对 DINCH 的环境暴露,重点介绍了使用 DINCH 代谢物的尿液浓度作为暴露评估的生物标记(Silva et al., 2013)。
代谢研究
研究这些化合物如何在体内代谢也是一个关键的研究领域。例如,科赫等人(2013 年)研究了 DINCH 在人体内的代谢,提供了关于排泄模式和特定代谢物鉴定的有价值信息(Koch et al., 2013)。
检测技术
用于在生物样本中检测这些化合物及其代谢物的先进检测方法对于了解暴露水平和潜在健康影响至关重要。如上所述的研究中所示,高性能液相色谱-串联质谱 (HPLC-MS/MS) 等技术通常用于此目的。
作用机制
Target of Action
The primary target of 4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid is the Phosphodiesterase 4 (PDE4) family . The PDE4 family, represented by four genes: PDE4A, -B, -C, and -D, are the primary cAMP-specific hydrolase enzymes and are key modulators in the spatial and temporal regulation of intracellular cAMP signaling .
Mode of Action
As a PDE4 inhibitor, this compound interacts with its targets by inhibiting the hydrolysis of cAMP, thereby increasing intracellular cAMP levels . This leads to a cascade of events, including the activation of protein kinase A, which in turn inhibits the release of inflammatory mediators and reduces inflammation .
Biochemical Pathways
The compound affects the cAMP-PKA signaling pathway. By inhibiting PDE4 and increasing cAMP levels, it modulates the activity of protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function. This can result in a variety of downstream effects, including the reduction of inflammation .
Pharmacokinetics
The pharmacokinetic properties of this compound are exemplary, enabling a novel dosing regime comprising multiple escalating doses . This allows for the achievement of high plasma drug levels without associated nausea or emesis . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By increasing cAMP levels and inhibiting the release of inflammatory mediators, it can potentially alleviate symptoms of diseases characterized by inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) .
属性
IUPAC Name |
4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-5-1-3-15(11-17)20-19-16(4-2-10-23-19)12-18(24-20)13-6-8-14(9-7-13)21(25)26/h1-5,10-14H,6-9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVBOPKUSVZZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)C4=CC(=CC=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[8-(3-fluorophenyl)-1,7-naphthyridin-6-yl]cyclohexane-1-carboxylic Acid | |
CAS RN |
880466-44-4 | |
| Record name | 4-(8-(3-Fluorophenyl)(1,7)naphthyridin6-yl)-trans-cyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880466444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(8-(3-FLUOROPHENYL)(1,7)NAPHTHYRIDIN6-YL)-TRANS-CYCLOHEXANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6XTZ7R7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

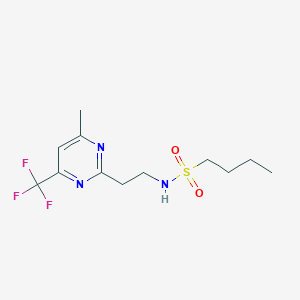
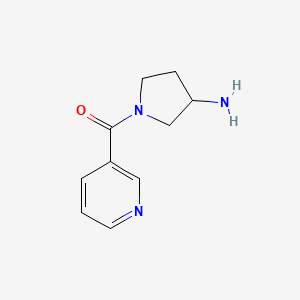
![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)
![2-Chloro-5-[(2-phenoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2741724.png)

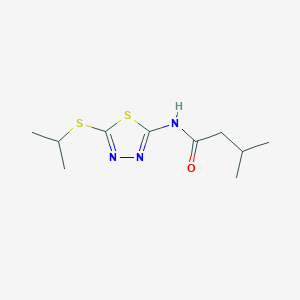
![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2741727.png)
![2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2741730.png)
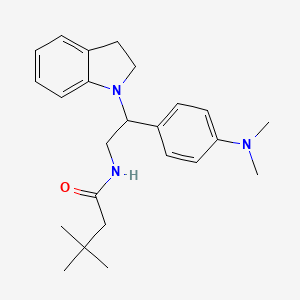
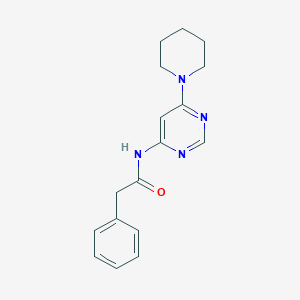
![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)
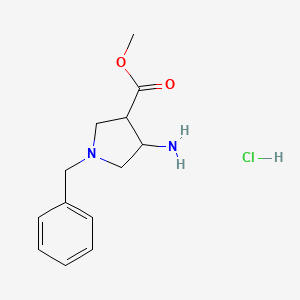
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2741739.png)
